2-Bromo-1,7-naphthyridin-8(7H)-one
Description
2-Bromo-1,7-naphthyridin-8(7H)-one is a brominated derivative of 1,7-naphthyridin-8(7H)-one, a bicyclic heteroaromatic compound containing two nitrogen atoms.
Key structural features include:
- A fused bicyclic system with nitrogen atoms at positions 1 and 5.
- A ketone group at position 8, which predominantly exists in the keto tautomeric form in nonhydroxylic solvents .
- Bromine substitution at position 2, which may influence electronic and steric properties.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-bromo-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4H,(H,10,12) |
InChI Key |
CWAREQUAQJZIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CNC2=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-1,7-naphthyridin-8(7H)-one with structurally related brominated and non-brominated naphthyridinones:
Key Observations :
- Bromine substitution at C2 or C3 increases molecular weight comparably (~225 g/mol) but may alter reactivity due to differences in electronic effects (e.g., inductive vs. resonance).
- Halogen position (C2 vs. C3 vs. C5) impacts solubility and bioavailability. For example, 2-bromo derivatives may exhibit lower solubility than 5-bromo analogs due to steric hindrance near the ketone group .
Comparison of Bromination Efficiency :
- 3-Bromo Derivative : Synthesized in high purity (99%) via direct bromination of pyridine precursors, with yields >90% under optimized conditions .
- 5-Bromo Derivative : Requires directed ortho-metalation for regioselective bromination, yielding ~85% purity .
- 2-Bromo Derivative: No direct data available; synthesis likely demands protective group strategies to avoid ketone interference.
Pharmacological and Functional Properties
- Antibacterial Activity : 1,7-Naphthyridin-8(7H)-one exhibits moderate antibacterial effects, attributed to metal-chelation properties. Bromination (e.g., at C2 or C3) may enhance lipophilicity, improving membrane penetration but reducing water solubility .
- Receptor Modulation: Brominated aromatics (e.g., 2-bromo-1,3-dimethylbenzene) show cut-off effects in GABAA receptor potentiation at solubility thresholds of 0.10–0.46 mmol/L . While naphthyridinones are unstudied in this context, bromine’s electron-withdrawing effects could modulate receptor affinity.
- Thermal Stability : 3-Bromo-1,7-naphthyridin-8(7H)-one has a predicted boiling point of 468.9°C, suggesting high thermal stability suitable for high-temperature reactions .
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